3-Hydroxy-2-naphthonitrile
Overview
Description
3-Hydroxy-2-naphthonitrile (3-H2N) is an organic compound that has been widely studied in recent years due to its many potential applications. It is a derivative of naphthonitrile and has been found to have a wide range of uses in the fields of chemistry, biochemistry, and biotechnology.
Scientific Research Applications
Fluorescent Sensing of Anions
The development of fluorescent sensors for anions is a significant application area. Zhang et al. (2003) demonstrated that 3-hydroxyl-2-naphthanilide, a related compound, exhibits red-shifted fluorescence emission in acetonitrile, which enhances upon addition of anions like F^(-), AcO^(-), and H2PO4^(-). This enhancement depends on the anion's basicity, with excited-state intermolecular proton transfer in the sensor-anion hydrogen-bonding complex as the signaling mechanism (Zhang et al., 2003).
Catalysis and Organic Synthesis
In the realm of organic synthesis, compounds derived from 3-Hydroxy-2-naphthonitrile are used as intermediates. For example, Shteinberg (2022) explored catalytic methods for synthesizing 3-hydroxy-2-naphthoic acid anilide, highlighting its applications in producing organic azo pigments, medicines, and pesticides. This research identified phosphorus trichloride as an effective catalyst for the synthesis under mild conditions, offering a practical approach to obtaining high-quality anilide with a quantitative yield (Shteinberg, 2022).
Material Science and Organic Light Emitting Diodes (OLEDs)
In material science, García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, showcasing their potential for application in organic light-emitting diodes (OLEDs). The study highlights the synthesis, photophysical characterization, and preliminary electroluminescence properties of these compounds, demonstrating their relevance in advancing OLED technology (García-López et al., 2014).
Solar Cells
Research on the use of hydroxyl- and amino-substituted aromatics, such as those derived from 3-Hydroxy-2-naphthonitrile, extends to solar cell applications. Yao et al. (2003) designed hemicyanine derivatives for dye-sensitized mesoporous TiO2 solar cells, demonstrating the importance of hydroxyl groups in enhancing electron injection efficiency. This work illustrates the potential of such compounds in improving the performance of solar cells (Yao et al., 2003).
Corrosion Inhibition
In the field of corrosion science, Singh et al. (2016) investigated the corrosion inhibition effects of naphthyridine derivatives on mild steel in hydrochloric acid. This study shows the potential of hydroxyl- and amino-substituted aromatics as effective corrosion inhibitors, highlighting their practical importance in industrial applications (Singh et al., 2016).
Mechanism of Action
Target of Action
This compound belongs to the class of nitriles, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Nitriles, in general, are known to undergo nucleophilic substitution reactions . They can replace a halogen in a halogenoalkane, resulting in a nitrile . This reaction is a key step in the synthesis of many organic compounds .
Biochemical Pathways
Nitriles can be converted to amides, which play a crucial role in various biochemical pathways . .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It also appears to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-naphthonitrile. For instance, its stability is maintained under an inert atmosphere at room temperature . Other factors, such as pH, presence of other chemicals, and temperature, could potentially affect its action and efficacy.
properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUYMTZIAJFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514471 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52449-77-1 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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